molecular formula C10H5ClO5 B8696182 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride CAS No. 76903-12-3

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride

Cat. No.: B8696182
CAS No.: 76903-12-3
M. Wt: 240.59 g/mol
InChI Key: XHDRIAFCYSITRY-UHFFFAOYSA-N
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Description

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is a chemical compound belonging to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a benzopyran ring with hydroxyl groups at positions 6 and 7, a carbonyl group at position 4, and a carbonyl chloride group at position 3.

Properties

CAS No.

76903-12-3

Molecular Formula

C10H5ClO5

Molecular Weight

240.59 g/mol

IUPAC Name

6,7-dihydroxy-4-oxochromene-3-carbonyl chloride

InChI

InChI=1S/C10H5ClO5/c11-10(15)5-3-16-8-2-7(13)6(12)1-4(8)9(5)14/h1-3,12-13H

InChI Key

XHDRIAFCYSITRY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)OC=C(C2=O)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alcohols, amines, and thiols can react with the carbonyl chloride group under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products

    Esters and Amides: Formed through nucleophilic substitution reactions.

    Quinones: Formed through oxidation of the hydroxyl groups.

    Dihydro Derivatives: Formed through reduction of the benzopyran ring.

Mechanism of Action

The mechanism of action of 6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which allows for diverse chemical modifications and the synthesis of various derivatives. This makes it a valuable compound for research and industrial applications.

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